PMAP-36

Antimicrobial peptides Minimum bactericidal concentration Cathelicidin

PMAP-36 (Porcine Myeloid Antimicrobial Peptide-36) is a 36-residue cathelicidin-derived host defence peptide originally identified from pig bone marrow transcripts. It belongs to the cathelicidin family and adopts an amphipathic α-helical conformation in membrane-mimetic environments, with a net charge of +13 and a C-terminal cysteine residue that mediates covalent homodimerization.

Molecular Formula
Molecular Weight
Cat. No. B1576793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMAP-36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMAP-36: A Porcine Cathelicidin Host Defence Peptide with Quantifiable Differentiation from LL-37 and CATH-2 for Antimicrobial Procurement


PMAP-36 (Porcine Myeloid Antimicrobial Peptide-36) is a 36-residue cathelicidin-derived host defence peptide originally identified from pig bone marrow transcripts [1]. It belongs to the cathelicidin family and adopts an amphipathic α-helical conformation in membrane-mimetic environments, with a net charge of +13 and a C-terminal cysteine residue that mediates covalent homodimerization [1]. The peptide exhibits rapid, broad-spectrum microbicidal activity against both Gram-negative and Gram-positive bacteria, mediated primarily by membrane permeabilization [2]. Unlike human LL-37 and chicken CATH-2, PMAP-36 demonstrates distinct LPS-binding affinity, killing mechanism, and dimerization-independent antibacterial activity that carry direct implications for therapeutic and industrial selection [2].

Why PMAP-36 Cannot Be Interchanged with LL-37, CATH-2, or Other Cathelicidins Without Quantitative Justification


Despite sharing the cathelicidin family designation, PMAP-36, human LL-37, and chicken CATH-2 exhibit fundamentally different killing mechanisms against Escherichia coli as revealed by transmission electron microscopy, divergent LPS-binding capacities (PMAP-36 binds LPS strongly; LL-37 binds LPS very weakly), and distinct hemolytic profiles on porcine erythrocytes (PMAP-36 ~30% hemolysis vs. <10% for LL-37 and CATH-2 at equivalent concentrations) [1]. Even within the porcine cathelicidin repertoire, PMAP-36, PR-39, and PMAP-37 display non-overlapping efficacy: PMAP-36 failed to control bacterial growth in extended boar semen at any tested concentration, whereas PR-39 at 20 μM and PMAP-37 at 3 μM were effective [2]. These orthogonal performance characteristics mean that generic in-class substitution without quantitative head-to-head data carries a high risk of therapeutic failure or off-target toxicity.

PMAP-36 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against LL-37, CATH-2, PR-39, and PMAP-23


PMAP-36 Exhibits 8-Fold Higher Bactericidal Potency Than LL-37 Against Escherichia coli at High Bacterial Density

In a direct head-to-head comparison using the colony count assay at high bacterial density (5×10⁸ CFU/mL E. coli), the minimum bactericidal concentration (MBC) of PMAP-36 was 20 μM, compared to 160 μM for human LL-37 and 40 μM for chicken CATH-2 [1]. This represents an 8-fold potency advantage for PMAP-36 over LL-37 and a 2-fold advantage over CATH-2 under conditions that mimic heavy bacterial burden encountered in established infections.

Antimicrobial peptides Minimum bactericidal concentration Cathelicidin Gram-negative sepsis

PMAP-36 Demonstrates Strong LPS Binding Affinity, in Contrast to LL-37 Which Binds LPS Very Weakly

In a direct comparative study of LPS-binding properties, PMAP-36 exhibited strong binding to E. coli lipopolysaccharide (LPS), whereas human LL-37 bound LPS very weakly [1]. Furthermore, in macrophage activation assays, PMAP-36 and CATH-2 were significantly more potent than PR-39 and PMAP-23 at suppressing LPS-induced macrophage activation, as measured by reduced pro-inflammatory cytokine responses [2]. The first 11 N-terminal amino acids of PMAP-36 were determined to be dispensable for LPS binding and neutralization, indicating that the core LPS-interacting domain resides in the C-terminal portion of the peptide [1].

LPS neutralization Endotoxin Anti-endotoxin Gram-negative sepsis

Full-Length PMAP-36 Bactericidal Activity Is Independent of Dimerization, Unlike Shorter PMAP-36 Analogs That Require Dimerization for Immunomodulatory Function

The original characterization by Scocchi et al. (2005) demonstrated that both monomeric and dimeric forms of PMAP-36 adopt an amphipathic α-helical conformation and exhibit potent, rapid microbicidal activity [1]. Scheenstra et al. (2019) further established that the antibacterial activity of full-length PMAP-36 is not affected by monomerization (reduction of the C-terminal disulfide bond), whereas truncated analogs require dimerization for proper immunomodulatory (LPS-neutralizing) activity but not for antibacterial activity [2]. The monomeric analog mP1 was less cytotoxic and less hemolytic than dimeric PMAP-36, yet retained equivalent LPS-neutralizing capacity [2].

Peptide dimerization Structure-activity relationship Cathelicidin engineering Synthesis cost

PMAP-36 Achieves Synergistic Bactericidal Activity with Erythromycin (FBCI < 0.5) Against Staphylococcus aureus, Salmonella enteritidis, and Escherichia coli

In a systematic screen of cathelicidin-antibiotic combinations, PMAP-36 demonstrated a fractional bactericidal concentration index (FBCI) of less than 0.5 when combined with erythromycin against S. aureus, S. enteritidis, and E. coli, meeting the stringent criterion for synergistic bactericidal effect (FBCI < 0.5) [1]. The MBC of PMAP-36 alone was below 10 μM against all three pathogens [1]. Independently, PMAP-36 combined with gentamicin showed synergy against E. coli ATCC 25922 with a fractional lethal concentration (FLC) < 0.5, and partial synergy against S. aureus ATCC 29213 (0.5 < FLC < 1) [2]. In a mouse model of systemic ExPEC infection, PMAP-36 combined with tetracycline significantly increased survival rate, reduced bacterial load in target organs, and dampened the inflammatory response compared to either agent alone [3]. The combination also delayed the emergence of tetracycline resistance by inhibiting tetB gene expression [3].

Antibiotic synergy Fractional bactericidal concentration index Multidrug resistance Adjuvant therapy

PMAP-36 N-Terminal Truncation Tolerance Enables Engineered Short Analogs with Preserved Antibacterial Activity and Reduced Hemolysis

Scheenstra et al. (2019) demonstrated that the first 11 N-terminal amino acids of PMAP-36 are entirely dispensable for E. coli killing, LPS neutralization, and LPS binding [1]. Deletion of an additional four residues (15 total, peptide P16) resulted in a sharp decrease in activity, defining a minimal functional core [1]. The 18-residue derivative RI18, designed through further truncation and substitution, exhibited a selectivity index (SI = MHC/MIC) improved approximately 19-fold against bacteria and 108-fold against fungi compared to full-length PMAP-36, while retaining potent antimicrobial activity [2]. The 24-residue truncated peptide GI24 displayed MICs of 1–4 μM, comparable to the parent PMAP-36 and lower than bee venom melittin, with substantially reduced hemolytic activity versus melittin [3].

Peptide engineering Structure-activity relationship Truncation Selectivity index

PMAP-36: Evidence-Backed Application Scenarios for Research and Industrial Antimicrobial Selection


High-Bacterial-Burden Gram-Negative Infection Models Requiring Potent Bactericidal Activity

PMAP-36 is the cathelicidin of choice when experimental models involve high bacterial density (≥5×10⁸ CFU/mL), where its MBC of 20 μM against E. coli is 8-fold lower than that of human LL-37 (160 μM) and 2-fold lower than chicken CATH-2 (40 μM) [1]. This potency advantage is directly relevant to established infection models, biofilm-associated infections, and scenarios where bacterial load compromises the efficacy of less potent cathelicidins.

Dual-Action Anti-Infective Plus Anti-Endotoxin Therapy for Gram-Negative Sepsis

In applications requiring simultaneous bacterial killing and endotoxin neutralization, PMAP-36 provides strong LPS binding that LL-37 cannot match, while retaining bactericidal activity [1]. PMAP-36 and CATH-2 are both superior to PR-39 and PMAP-23 at suppressing LPS-induced macrophage activation [2]. This dual-action profile makes PMAP-36 suitable for sepsis models, outer membrane vesicle (OMV)-induced inflammation studies, and any Gram-negative infection where endotoxin-driven cytokine storm is a clinical concern.

Antibiotic Adjuvant Strategy Against Multidrug-Resistant Bacteria with Quantified Synergy (FBCI < 0.5)

PMAP-36 is validated as a synergistic antibiotic adjuvant with FBCI < 0.5 in combination with erythromycin (against S. aureus, S. enteritidis, E. coli) and with gentamicin (FLC < 0.5 against E. coli) [1][2]. In vivo, PMAP-36 combined with tetracycline significantly increases survival, reduces bacterial load, dampens inflammation, and delays tetracycline resistance emergence in a mouse systemic ExPEC infection model [3]. This scenario applies where dose-sparing of last-resort antibiotics or overcoming acquired resistance is a procurement priority.

Scaffold for Rational Truncation and Selectivity Engineering of Cost-Effective AMP Derivatives

The demonstrated dispensability of PMAP-36's N-terminal 11 amino acids for all core functions (killing, LPS binding, LPS neutralization) provides a validated engineering framework for developing shorter, more selective, and more cost-effective derivatives [1]. The 18-mer RI18 achieves a 19-fold improvement in bacterial selectivity index and 108-fold improvement in fungal selectivity index versus the parent peptide [2]. The 24-mer GI24 matches the parent's MIC range (1–4 μM) with substantially reduced hemolysis compared to melittin [3]. This scenario is directly relevant to procurement decisions where cost-per-gram, therapeutic index, and scalability are primary selection criteria.

Quote Request

Request a Quote for PMAP-36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.